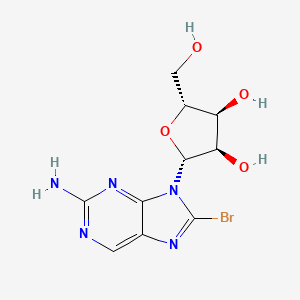

2-Amino-8-bromopurineriboside

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15)/t4-,5-,6-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJSHZKOKYQDHE-UAKXSSHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Modification Strategies for 2 Amino 8 Bromopurineriboside

Synthetic Methodologies for 2-Amino-8-bromopurineriboside and Related Analogs

The construction of this compound involves the formation of the purine (B94841) base, introduction of the bromine atom, and the crucial N-glycosidic bond that links the base to the ribose sugar.

Traditional synthesis of this compound typically follows a multi-step sequence involving the preparation of the purine base followed by glycosylation. A common strategy is the Vorbrüggen glycosylation.

The key steps in a conventional route are:

Preparation of the Purine Base : The synthesis often starts from a commercially available guanine (B1146940) precursor, such as 2-amino-6-chloropurine. This precursor can be brominated at the C8 position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

Silylation of the Purine Base : To enhance solubility and activate the purine for glycosylation, the brominated base is silylated. This is typically achieved by reacting the base with hexamethyldisilazane (B44280) (HMDS) and a catalyst like ammonium (B1175870) sulfate, which protects the reactive N-H protons as trimethylsilyl (B98337) (TMS) groups.

Glycosylation : The silylated 2-amino-8-bromopurine is then coupled with a protected ribose derivative, most commonly 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This reaction is catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), in an anhydrous solvent like acetonitrile. The reaction proceeds via an SN2 mechanism, leading predominantly to the desired β-anomer due to the neighboring group participation of the C2-benzoyl group on the ribose ring.

Deprotection : The final step involves the removal of the protecting groups from the ribose hydroxyls and any protecting groups on the purine base. The benzoyl esters on the sugar are typically cleaved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén debenzoylation), to yield the final product, this compound.

An alternative approach involves the direct bromination of guanosine (B1672433). Guanosine is first protected at the 2', 3', and 5' hydroxyl positions, often as acetyl or benzoyl esters. The protected guanosine is then brominated at the C8 position, followed by deprotection to yield the target compound.

Modern synthetic chemistry has introduced techniques that significantly improve the efficiency of nucleoside synthesis.

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov In nucleoside chemistry, microwave irradiation can dramatically reduce reaction times and improve yields for several key steps, including glycosylation and subsequent modifications. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can drive reactions to completion in minutes, compared to the hours or days required for conventional heating. nih.gov This technique is particularly beneficial for the synthesis of purine nucleoside analogs, offering an environmentally friendly and efficient alternative to traditional methods. nih.govnih.gov For instance, the coupling of purine bases with sugar derivatives and palladium-catalyzed cross-coupling reactions on the purine ring can be effectively performed under microwave conditions. rsc.orgresearchgate.net

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours to days | Minutes | nih.gov |

| Yields | Moderate to good | Often higher | nih.gov |

| Conditions | Requires high temperatures, prolonged heating | Rapid, uniform heating, precise temperature control | researchgate.net |

| Environmental Impact | Higher energy consumption | More energy-efficient, "green" chemistry approach | nih.gov |

Domino Reactions: Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach offers high atom and step economy by constructing complex molecules in a single pot operation. In purine synthesis, domino reactions can be employed to build the fused heterocyclic ring system from simpler acyclic or heterocyclic precursors, streamlining the synthesis of the nucleobase. For example, a copper-catalyzed domino Michael/oxidative cross-coupling reaction has been used to synthesize purine-fused tricyclic derivatives, demonstrating a novel route for constructing complex purine systems with high regioselectivity.

Regioselective Functionalization Approaches

Regioselective functionalization is crucial for tailoring the properties of this compound. The molecule offers several sites for modification: the C8-position, the C2-amino group, the N7 and N9 nitrogens of the purine ring, and the 2', 3', and 5'-hydroxyl groups of the ribose moiety.

Achieving regioselectivity typically requires the use of protecting groups. For example, to selectively modify the purine ring, the ribose hydroxyls are often protected. A common strategy is to use a bulky silyl (B83357) protecting group like tert-butyldimethylsilyl (TBDMS) or to form a 2',3'-O-isopropylidene acetal (B89532) (in the case of cis-diols). With the hydroxyls masked, reactions such as cross-coupling or nucleophilic substitution can be directed specifically to the C8-bromo position. Conversely, if modification of the ribose is desired, the reactive sites on the purine base may need to be protected. The development of methods for direct, regioselective C-H functionalization is an active area of research that aims to reduce the reliance on protecting groups, thereby increasing synthetic efficiency. mdpi.comrsc.org

Derivatization and Analog Library Generation

The C8-bromo substituent is the key feature that makes this compound a valuable scaffold for generating analog libraries. The carbon-bromine bond can be readily transformed through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira reactions are powerful methods for forming new carbon-carbon bonds at the C8 position. nrochemistry.comwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling : This reaction couples the 8-bromo position with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide range of aryl and heteroaryl substituents, creating libraries of 8-arylguanosine analogs. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling : This reaction is used to couple 8-bromoguanosine (B14676) with terminal alkynes, installing an alkynyl group at the C8 position. wikipedia.orgnih.gov The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The resulting 8-alkynyl derivatives are valuable intermediates that can undergo further transformations, such as click chemistry.

| Reaction Type | Coupling Partner | Catalyst System | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | 8-Aryl/Vinyl-2-aminopurineribosides | nrochemistry.comharvard.edu |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst (e.g., CuI) + Base | 8-Alkynyl-2-aminopurineribosides | wikipedia.orgnih.gov |

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the purine ring system makes the C8 position susceptible to nucleophilic aromatic substitution, allowing the bromine to be displaced by various nucleophiles. libretexts.orgwikipedia.org This provides a direct route to 8-substituted analogs. For example, reaction with thiols can yield 8-thioether derivatives, while reactions with amines can produce 8-amino-substituted compounds. Selenourea has been used as a reagent to synthesize 8-seleno-substituted guanosine derivatives from 8-bromoguanosine. nih.gov

Prodrug Design Principles for Nucleoside Analogs

Nucleoside analogs often face challenges with bioavailability and cellular uptake due to their hydrophilic nature. Prodrug strategies are employed to overcome these limitations by masking the polar functional groups, particularly the hydroxyl groups of the ribose sugar.

The fundamental principle of a prodrug is to attach a promoiety to the parent drug, creating a new molecule with improved physicochemical properties (e.g., increased lipophilicity). This prodrug can more easily cross cell membranes. Once inside the target cell, cellular enzymes cleave the promoiety, releasing the active nucleoside analog.

Common prodrug strategies for nucleoside analogs include:

Esterification : The 5'-hydroxyl group is a primary target for modification. Esterifying this group with lipophilic carboxylic acids (e.g., creating valine or isopropyl esters) can enhance passive diffusion across cell membranes.

Phosphoramidates (ProTide Technology) : To bypass the often rate-limiting first phosphorylation step required for the activation of nucleoside analogs, the monophosphate can be delivered in a protected form. The ProTide approach masks the nucleoside monophosphate with an aromatic group and an amino acid ester. Intracellular cleavage by enzymes releases the nucleoside monophosphate, ready for further phosphorylation to the active triphosphate form.

Carbonates and Carbamates : Attaching carbonate or carbamate (B1207046) functionalities to the ribose hydroxyls is another method to increase lipophilicity and improve drug exposure.

These modifications are designed to be stable in the bloodstream but readily cleaved by intracellular enzymes like esterases or phosphoramidases, ensuring the targeted release of the active compound.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 8 Bromopurineriboside

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Amino-8-bromopurineriboside. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment and connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each proton in the purine (B94841) and ribose moieties. The anomeric proton (H-1') of the ribose sugar typically appears as a doublet around 5.7-6.0 ppm, with its coupling constant providing information about the stereochemistry of the glycosidic bond. The other ribose protons (H-2', H-3', H-4', and H-5') would resonate in the 3.5-4.5 ppm region, often showing complex splitting patterns due to coupling with adjacent protons. The purine ring possesses a single proton at the C6 position, which would appear as a singlet. Exchangeable protons from the C2-amino group (-NH₂) and the ribose hydroxyl groups (-OH) would appear as broad singlets, and their signals would disappear upon addition of D₂O. For the analogous compound 8-bromoguanosine (B14676), characteristic proton signals have been reported in DMSO-d₆. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in the purine and ribose rings gives a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbons of the purine ring are expected to resonate in the aromatic region (110-160 ppm), while the ribose carbons would appear in the 50-90 ppm range. The anomeric carbon (C-1') is typically found around 85-90 ppm. Detailed chemical shift data from 8-bromoguanosine provides a reliable reference for assigning the spectrum of this compound. chemicalbook.com

Interactive Data Table: Expected NMR Chemical Shifts for this compound (based on 8-bromoguanosine data chemicalbook.com)

| Atom Position | ¹H Chemical Shift (ppm, DMSO-d₆) | ¹³C Chemical Shift (ppm, DMSO-d₆) |

| Purine N1-H | ~10.8 (s, 1H) | - |

| Purine C2 | - | ~155.5 |

| Purine C4 | - | ~152.0 |

| Purine C5 | - | ~117.5 |

| Purine C6 | - | ~153.4 |

| Purine C2-NH₂ | ~6.5 (s, 2H) | - |

| Purine C8 | - | ~121.2 |

| Ribose C1' | ~5.7 (d, J=6.4 Hz, 1H) | ~89.7 |

| Ribose C2' | ~4.9 (t, J=6.0 Hz, 1H) | ~70.5 |

| Ribose C3' | ~4.1 (m, 1H) | ~70.3 |

| Ribose C4' | ~3.8 (m, 1H) | ~85.8 |

| Ribose C5' | ~3.5-3.7 (m, 2H) | ~62.0 |

| Ribose 2'-OH | ~5.4 (d, J=6.0 Hz, 1H) | - |

| Ribose 3'-OH | ~5.1 (d, J=5.2 Hz, 1H) | - |

| Ribose 5'-OH | ~5.0 (dd, 1H) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₁₀H₁₂BrN₅O₄), the calculated molecular weight is approximately 346.14 g/mol for the monoisotopic mass.

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would reveal characteristic fragmentation pathways for purine nucleosides. The most common fragmentation event is the cleavage of the N-glycosidic bond, resulting in two major fragment ions:

The protonated purine base (2-amino-8-bromopurine).

The ribose sugar fragment, which may be observed as [Ribose-H₂O+H]⁺.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. nih.govaip.orgnih.gov Expected peaks include:

N-H stretching: Broad bands in the 3100-3500 cm⁻¹ region, corresponding to the amino group and N-H bonds in the purine ring.

O-H stretching: A broad band around 3200-3600 cm⁻¹ from the hydroxyl groups of the ribose sugar.

C-H stretching: Peaks just below 3000 cm⁻¹ for the C-H bonds of the ribose moiety.

C=N and C=C stretching: Multiple sharp bands in the 1500-1680 cm⁻¹ region, characteristic of the purine ring system.

N-H bending: A band around 1600-1650 cm⁻¹.

C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region from the ribose C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated purine system. Purine nucleosides typically exhibit strong absorption in the UV region. The analogous compound 8-bromoguanosine shows a maximum absorption (λmax) at approximately 262 nm. caymanchem.com this compound is expected to have a similar λmax, which is useful for quantitative analysis using techniques like HPLC.

Interactive Data Table: Spectroscopic Data for Functional Group Characterization

| Technique | Wavenumber/Wavelength | Assignment |

| IR | 3100-3500 cm⁻¹ | N-H stretching (amine, purine) |

| IR | 3200-3600 cm⁻¹ | O-H stretching (ribose hydroxyls) |

| IR | 1500-1680 cm⁻¹ | C=N, C=C stretching (purine ring) |

| IR | 1000-1200 cm⁻¹ | C-O stretching (ribose ether and alcohol) |

| UV-Vis | ~262 nm | π → π* transition (purine chromophore) |

Terahertz (THz) Spectroscopy in Investigating Molecular Dynamics and Protein Interactions

Terahertz (THz) spectroscopy operates in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz) and is a powerful tool for probing low-frequency molecular vibrations. nih.govresearchgate.netnih.gov These vibrations correspond to collective motions of the entire molecule, such as torsional and bending modes, as well as intermolecular interactions like hydrogen bonding. uniroma1.ituniroma1.itmdpi.com

For this compound, THz spectroscopy could provide a unique "fingerprint" based on its crystal lattice vibrations. This technique is highly sensitive to the crystalline structure and polymorphism. uniroma1.it Furthermore, THz spectroscopy can be used to study interactions with other molecules, such as proteins. nih.govresearchgate.net When a nucleoside binds to a protein, its low-frequency vibrational modes can be altered. These changes in the THz absorption spectrum can provide insights into the binding event and the dynamics of the protein-ligand complex, making it a valuable technique for studying the molecular recognition processes involving this compound. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing purine nucleosides. A typical setup would involve a C18 stationary phase column and a mobile phase gradient consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. protocols.ioumich.edu Detection is typically performed using a UV detector set at the compound's λmax (~262 nm). The retention time of the compound is a characteristic property under specific conditions, and the peak area can be used for quantification to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): Coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional layer of confirmation by supplying molecular weight and fragmentation data for the eluting peak. chromatographyonline.comchromatographyonline.commdpi.comnih.gov UPLC, which uses smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC, making it a powerful tool for high-throughput analysis and the detection of trace impurities. researchgate.net These methods are crucial for quality control and for isolating the compound from reaction mixtures.

Interactive Data Table: Typical HPLC Parameters for Purine Nucleoside Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 5.4) |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient | Linear gradient from low %B to high %B over 20-30 min |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at ~262 nm |

| Injection Volume | 10 - 20 µL |

Computational and Theoretical Chemistry Studies on 2 Amino 8 Bromopurineriboside

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of nucleoside analogs. chemrxiv.orgscirp.org For 2-Amino-8-bromopurineriboside, DFT calculations would be employed to optimize its three-dimensional geometry to find the most stable conformation. This process involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand its chemical behavior. Key properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and are potential hydrogen bond acceptor sites, and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donor sites.

Global Chemical Reactivity Descriptors: Derived from HOMO and LUMO energies, descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide quantitative measures of a molecule's stability and reactivity. scirp.org

These calculations would reveal how the 2-amino and 8-bromo substituents influence the electron distribution across the purine (B94841) ring system, affecting its reactivity and potential to interact with biological macromolecules.

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Indicates electron-donating capability. |

| ELUMO | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Measures overall polarity of the molecule. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding affinity. nih.gov For this compound, which is a purine analog, logical targets for docking studies would include enzymes involved in nucleic acid metabolism, such as kinases, polymerases, or transferases, where it might act as a competitive inhibitor. tpcj.orgnih.gov

The docking process involves:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The ligand structure, this compound, is optimized, often using quantum chemical methods as described above.

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

Docking and Scoring: The algorithm samples a large number of possible conformations and orientations of the ligand within the active site. Each pose is evaluated by a scoring function, which estimates the binding free energy. The pose with the best score (typically the most negative value) is considered the most likely binding mode.

The results of a docking simulation provide valuable insights into the ligand-target interactions, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov For instance, the 2-amino group could act as a hydrogen bond donor, the purine nitrogens as acceptors, and the 8-bromo atom could be involved in halogen bonding or hydrophobic interactions.

| Amino Acid Residue | Interaction Type | Interacting Ligand Atom/Group |

|---|---|---|

| Val18 | Hydrophobic | Purine Ring |

| Lys48 | Hydrogen Bond | N7 of Purine |

| Glu66 | Hydrogen Bond | 2-Amino Group |

| Leu156 | Hydrophobic | 8-Bromo atom |

| MET793 | Hydrogen Bond | Ribose Hydroxyl |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex. nih.govresearchgate.net An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. biorxiv.org

For this compound, MD simulations can be used for:

Conformational Analysis: In an aqueous solution, MD can explore the conformational landscape of the molecule itself. This includes the flexibility of the ribose sugar ring (puckering), rotation around the glycosidic bond (leading to syn and anti conformations), and the orientation of the hydroxyl groups. arxiv.org

Binding Dynamics: Starting from a docked pose obtained from molecular docking, an MD simulation of the protein-ligand complex can be performed. biorxiv.org This allows for an assessment of the stability of the predicted binding mode. Key analyses of the MD trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and ligand. High fluctuations in certain protein loops might indicate conformational changes upon ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy than docking scores alone.

These simulations can reveal whether the initial interactions predicted by docking are maintained over time and can uncover dynamic conformational changes that are crucial for biological function. jst.go.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. bio-hpc.eu

The first step in building a QSAR model is to calculate molecular descriptors for a set of molecules with known biological activities. drugdesign.org These descriptors are numerical values that represent various aspects of a molecule's structure and physicochemical properties. ijert.org For a series of purine analogs including this compound, descriptors would be calculated from different categories: scribd.com

0D/1D Descriptors: Molecular weight, atom counts, functional group counts.

2D Descriptors: Topological indices (e.g., Wiener, Randić indices), molecular connectivity, polar surface area (PSA).

3D Descriptors: Molecular volume, surface area, dipole moment, moments of inertia.

Quantum Chemical Descriptors: HOMO/LUMO energies, chemical hardness, and other properties derived from DFT calculations.

Given that thousands of descriptors can be calculated, a crucial step is descriptor selection to identify the most relevant ones and avoid overfitting. researchgate.netresearchgate.net This is often achieved using statistical techniques like genetic algorithms or stepwise regression, which select a small subset of descriptors that have the highest correlation with biological activity while having low correlation among themselves.

With a set of selected descriptors, a mathematical model is developed. neovarsity.org The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. nih.gov Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A regression method suitable for when the number of descriptors is large or they are correlated.

Machine Learning Methods: More complex algorithms like Support Vector Machines (SVM), Random Forests, or Artificial Neural Networks.

The quality and predictive ability of the developed QSAR model must be rigorously validated. nih.govuniroma1.it Key validation metrics include:

Internal Validation: Uses the training set to assess model robustness. The coefficient of determination (R²) measures the goodness of fit, while the leave-one-out cross-validation coefficient (Q²) assesses predictive ability within the training set.

External Validation: Uses the independent test set to evaluate the model's ability to predict the activity of new compounds. The predictive R² (R²_pred) is a key metric here.

A reliable QSAR model should have high values for R², Q², and R²_pred, indicating that it is both robust and has strong predictive power. semanticscholar.org

A validated QSAR model provides more than just predictions; it offers insights into the structure-activity relationships. rsc.org By examining the descriptors included in the final model and their coefficients, one can understand which molecular properties are most influential for biological activity. digitellinc.comnih.gov

For example, a hypothetical QSAR equation might be: log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 1.5 * (LUMO) + c

This model would suggest that:

Hydrophobicity (LogP): A positive coefficient indicates that increasing hydrophobicity enhances biological activity. The 8-bromo group in this compound would contribute significantly to this property.

Polar Surface Area (PSA): A negative coefficient suggests that a lower polar surface area is favorable, perhaps for better membrane permeability.

LUMO Energy: A positive coefficient for LUMO energy (which is a negative value) implies that a lower LUMO energy (stronger electron-accepting character) is beneficial for activity.

By interpreting the model, chemists can rationally design new analogs, such as modifying substituents on the purine ring or ribose moiety, to optimize the key properties identified by the QSAR model and improve biological potency. nih.gov

Artificial Intelligence and Machine Learning Applications in Drug Discovery

The convergence of artificial intelligence (AI) and computational chemistry has catalyzed a paradigm shift in drug discovery, moving from traditional trial-and-error methods to a more targeted, data-driven approach. For complex molecules like this compound, AI and machine learning (ML) offer a suite of tools to accelerate the identification of therapeutic targets, optimize molecular structures, and predict pharmacological properties, thereby streamlining the path from initial concept to potential clinical application. These technologies leverage vast datasets to uncover intricate structure-activity relationships (SAR) that are often beyond the scope of conventional analysis.

AI-Driven Molecular Design and Optimization

Generative AI models represent a frontier in de novo drug design, enabling the creation of novel molecular structures with desired pharmacological profiles. For nucleoside analogs such as this compound, generative models can explore a vast chemical space to design new derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. These models, including Generative Adversarial Networks (GANs) and Transformers, learn the underlying patterns of molecular structures from large databases of known compounds.

One notable approach is the Conditional Randomized Transformer (CRT), which has been successfully applied to the generative design of nucleoside analogs. This type of model can be "conditioned" on a known molecule, like a bioactive purine riboside, to generate a library of novel, yet structurally related, compounds. The generated molecules can then be evaluated computationally for their potential as therapeutic agents. This process allows for the targeted optimization of the 2-amino-8-bromopurine scaffold to improve interactions with specific biological targets.

Table 1: Comparison of AI Models in Molecular Design

| Model Type | Mechanism | Application to this compound |

|---|---|---|

| Generative Adversarial Networks (GANs) | A "generator" network creates new molecular structures, while a "discriminator" network evaluates their validity and similarity to real molecules. | Generation of novel purine riboside derivatives with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |

| Variational Autoencoders (VAEs) | An encoder compresses molecular representations into a latent space, and a decoder reconstructs them, allowing for the generation of new molecules by sampling from this space. | Exploration of the chemical space around the this compound scaffold to identify diverse structures with potential bioactivity. |

| Recurrent Neural Networks (RNNs) | Processes sequential data, making it well-suited for generating SMILES (Simplified Molecular-Input Line-Entry System) strings representing molecules. | Step-by-step construction of new purine analogs by adding or modifying functional groups to optimize target binding. |

| Transformers | Utilizes attention mechanisms to weigh the importance of different parts of the input data, enabling the capture of complex long-range dependencies in molecular structures. | Designing analogs by learning the intricate "grammatical rules" of chemical structures, potentially leading to more chemically valid and synthesizable molecules. |

Prediction of Drug-Target Binding Affinities

A critical application of AI in drug discovery is the accurate prediction of binding affinity between a ligand, such as this compound, and its protein target. Machine learning-based scoring functions are increasingly outperforming classical scoring functions used in molecular docking. These models can learn complex, non-linear relationships between a molecule's features and its binding energy.

Theoretical studies on 8-bromopurine analogues have shown that substitutions at the C8 position, such as the bromine atom in this compound, significantly influence the conformational preference (favoring the syn-conformation) and the molecule's hydrogen-bonding patterns. AI models can be trained on datasets containing such structural and energetic information to predict these effects with high accuracy. By analyzing thousands of protein-ligand complexes, deep learning architectures like 3D-Convolutional Neural Networks (CNNs) can learn directly from the 3D structure of the binding site to predict affinity without relying on handcrafted features.

Table 2: Key Molecular Descriptors for AI-Based Affinity Prediction of Purine Nucleosides

| Descriptor Category | Specific Examples | Relevance to this compound |

|---|---|---|

| Topological Descriptors | Molecular Connectivity Indices, Wiener Index | Encodes information about atom bonding and branching in the purine and ribose rings. |

| Geometrical Descriptors | 3D-MoRSE (Molecular Representation of Structures based on Electron diffraction) | Describes the 3D arrangement of atoms, crucial for fitting into a protein's binding pocket. |

| Quantum-Chemical Descriptors | HOMO/LUMO energies, Mulliken charges | Provides insight into the electronic properties governing interactions like hydrogen bonding and π-π stacking. The bromine atom's electronegativity is a key feature. |

| Physicochemical Properties | LogP (lipophilicity), Polar Surface Area (PSA) | Influences pharmacokinetics and the nature of interactions (hydrophobic vs. polar) within the binding site. |

In Silico Screening and Lead Identification

In silico screening, or virtual screening, uses computational methods to search vast compound libraries for molecules that are likely to bind to a drug target. AI significantly enhances this process by building predictive models that can rapidly and accurately triage millions of compounds. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity, are a cornerstone of this approach.

Biochemical and Molecular Mechanisms of Action of 2 Amino 8 Bromopurineriboside

Enzymatic Interactions and Inhibition Studies

2-Amino-8-bromopurineriboside, as a nucleoside analog, is recognized by various cellular and viral enzymes, leading to a range of inhibitory and modulatory effects. Its structure, which mimics natural purine (B94841) ribonucleosides, allows it to compete for the active sites of enzymes involved in nucleoside and nucleotide metabolism.

Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning by inhibiting viral polymerases. nih.gov These drugs are inactive prodrugs that must first be phosphorylated intracellularly to their active triphosphate form. nih.gov This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. nih.govresearchgate.net

Once incorporated, these analogs can terminate chain elongation due to the absence or modification of the 3'-hydroxyl group, a critical component for the formation of the next phosphodiester bond. This act of chain termination effectively halts viral replication. researchgate.net The efficiency of a nucleoside analog as a viral polymerase inhibitor depends on how effectively it is phosphorylated by cellular kinases and how well the triphosphate form is recognized and incorporated by the viral polymerase compared to the host cell's polymerases. nih.gov

Furthermore, some nucleoside analogs can influence host enzymes involved in cellular signaling and metabolism. For example, the related compound 2-aminopurine (B61359) is known to be an inhibitor of double-stranded RNA (dsRNA)-activated protein kinase R (PKR), a key enzyme in the host's innate immune response to viral infections. nih.gov By inhibiting such host enzymes, nucleoside analogs can indirectly affect viral replication and the cellular environment.

Nucleoside Metabolism and Phosphorylation Pathways

For this compound to exert its biological activity, it must undergo intracellular metabolism, specifically phosphorylation. This process is carried out by host cell nucleoside and nucleotide kinases via salvage pathways. nih.govnih.gov

The metabolic activation typically involves a three-step phosphorylation cascade:

Monophosphorylation: The nucleoside is first converted to its monophosphate form by a nucleoside kinase.

Diphosphorylation: The nucleoside monophosphate is then converted to the diphosphate (B83284) form by a nucleoside monophosphate kinase.

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active nucleoside triphosphate. nih.gov

| Step | Reaction | Key Enzyme Class |

| 1 | This compound → this compound-monophosphate | Nucleoside Kinase |

| 2 | This compound-monophosphate → this compound-diphosphate | Nucleoside Monophosphate Kinase |

| 3 | This compound-diphosphate → this compound-triphosphate | Nucleoside Diphosphate Kinase |

Interference with Nucleic Acid Synthesis (DNA/RNA)

The primary mechanism by which many nucleoside analogs, including presumably this compound, exert their cytotoxic and antiviral effects is through the disruption of nucleic acid synthesis. creative-biolabs.com After its conversion to the triphosphate form, the analog can interfere with the synthesis of both DNA and RNA. biomol.com

This interference can occur through several mechanisms:

Competitive Inhibition: The triphosphate analog competes with the natural corresponding nucleoside triphosphate (e.g., ATP or GTP) for the active site of DNA or RNA polymerases. biomol.com This competition slows down the rate of nucleic acid elongation.

Chain Termination: Upon incorporation into a growing DNA or RNA strand, the analog can prevent further extension of the nucleic acid chain. researchgate.net This is a common mechanism for antiviral nucleoside analogs that lack a 3'-hydroxyl group. nih.gov

Induction of Mutations: If the incorporated analog has ambiguous base-pairing properties, it can lead to errors during subsequent rounds of replication or transcription, resulting in a non-functional genome or protein.

The inhibition of RNA synthesis, in particular, can have catastrophic effects on a cell, as it disrupts the production of proteins essential for cellular function and survival. biomol.comnih.gov

Modulation of Cellular Signaling Pathways

The cellular response to agents like this compound is often mediated by complex signaling pathways that govern cell fate decisions such as proliferation, survival, and death. The accumulation of abnormal nucleic acids or the inhibition of their synthesis can trigger stress responses.

Key signaling pathways that can be modulated include:

MAPK/NF-κB Pathway: This pathway is central to inflammatory responses and cell survival. nih.gov Stress signals can activate components of this pathway, such as p38 MAPK, leading to changes in gene expression that can promote either survival or apoptosis depending on the cellular context. nih.govmdpi.com

JAK/STAT Pathway: Crucial for immune and inflammatory regulation, this pathway transduces signals from cytokines and growth factors. nih.gov Its modulation can affect the expression of a wide range of genes involved in inflammation and cell proliferation.

mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism, often responding to nutrient availability, such as amino acids. nih.gov Cellular stress induced by nucleoside analogs can impact mTOR activity, thereby affecting protein synthesis and cell growth.

Apoptosis Induction Mechanisms

A primary outcome of the cellular stress induced by this compound is the activation of apoptosis, or programmed cell death. This is a critical mechanism for eliminating damaged or infected cells.

Apoptosis can be initiated through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, such as DNA damage. nih.gov It involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. nih.gov The process is tightly regulated by the BCL-2 family of proteins, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, MCL-1) members. mdpi.comnih.govnih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8. nih.gov

In the context of nucleoside analog action, the intrinsic pathway is often activated in response to the disruption of nucleic acid synthesis and the resulting genomic stress. nih.gov This can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, tipping the cellular balance towards cell death.

Molecular Interactions and Receptor Binding Dynamics of 2 Amino 8 Bromopurineriboside

Characterization of Receptor Binding Affinity and Selectivity

The binding affinity of a ligand to its receptor is a cornerstone of its pharmacological characterization, indicating the strength of the interaction. This is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

While specific binding affinity data for 2-Amino-8-bromopurineriboside across all adenosine (B11128) receptor subtypes (A1, A2A, A2B, and A3) is not extensively documented in publicly available literature, the affinity of various 2-substituted adenosine derivatives has been evaluated. For instance, studies on a range of 2-substituted adenosine derivatives have shown that modifications at this position can significantly influence potency and selectivity for the A3 adenosine receptor (A3AR). Generally, many 2-substituted adenosine derivatives tend to exhibit lower potency at the A1AR compared to the A3AR. The nature of the substituent at the 2-position is a critical determinant for A3AR activation. For comparison, adenosine itself has high affinity for A1 and A2A receptors, with Ki values typically in the nanomolar range, while its affinity for the A3 receptor is intermediate and lowest for the A2B receptor (Ki > 1 μM).

To illustrate how binding affinity data is typically presented, the following interactive table provides hypothetical data for this compound, which should not be taken as factual but as a representation of how such data would be displayed.

| Receptor Subtype | Binding Affinity (Ki) in nM (Hypothetical) | Selectivity Ratio (Hypothetical) |

|---|---|---|

| A1 | - | |

| A2A | A1/A2A = 1.875 | |

| A2B | A2B/A2A = 15 | |

| A3 | A2A/A3 = 1.78 |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Structural Basis of Ligand-Receptor Recognition (e.g., Adenosine Receptors)

The recognition of a ligand by its receptor is a highly specific process dictated by the three-dimensional structures of both molecules. For adenosine receptors, which are G protein-coupled receptors (GPCRs), the binding of agonists occurs within a binding pocket formed by the transmembrane (TM) helices.

The binding of the endogenous agonist adenosine to adenosine receptors involves a network of hydrogen bonds and hydrophobic interactions. The adenine (B156593) core of adenosine is a crucial anchor, forming key interactions within the binding site. For instance, in the A2B receptor, the adenine moiety is highly overlapped with its position in other adenosine receptor subtypes. Structural analyses of various adenosine receptors have revealed that while the core binding pocket for the adenine and ribose moieties is relatively conserved, the regions extending towards the extracellular loops can vary, providing a basis for subtype selectivity.

For a substituted purine (B94841) nucleoside like this compound, the amino group at the 2-position and the bromine atom at the 8-position would be expected to form specific interactions within the binding pocket that differ from those of adenosine. The 2-amino group could potentially form additional hydrogen bonds with amino acid residues in the receptor, which could enhance binding affinity. Conversely, the bulky bromine atom at the 8-position could lead to steric clashes or favorable hydrophobic interactions, depending on the specific topology of the receptor subtype's binding pocket. A recent study on 2,8-disubstituted adenine nucleosides highlighted that strategic modifications at these positions can mitigate potential steric interactions between the ribose moiety and the receptor.

Allosteric Modulation and Conformational Changes Induced by Binding

Upon agonist binding, GPCRs undergo significant conformational changes that are essential for signal transduction. These changes involve the rearrangement of the transmembrane helices, leading to the opening of an intracellular cavity where G proteins can bind and become activated. The binding of an agonist is the trigger for this dynamic process.

While there is no direct evidence in the available literature to suggest that this compound acts as an allosteric modulator, it is understood that the binding of any agonist to the orthosteric site induces allosteric changes throughout the receptor protein. Allosteric modulators, by definition, bind to a site distinct from the orthosteric site to alter the receptor's affinity for the endogenous ligand or its efficacy in signaling.

The binding of an agonist like this compound would be expected to induce conformational shifts in the receptor. These can include an outward movement of the cytoplasmic ends of TM6 and TM5, and an inward shift of TM7, which are hallmarks of class A GPCR activation. Such structural rearrangements are critical for the receptor to transition from an inactive to an active state, capable of engaging with downstream signaling partners. The specific nature and magnitude of these conformational changes can be ligand-dependent, giving rise to concepts like biased agonism, where a ligand preferentially activates one signaling pathway over another.

Protein-Ligand Interaction Profiling using Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques can be employed to study the intricacies of protein-ligand interactions at a molecular level. These methods provide valuable information on binding mechanisms, conformational changes, and the microenvironment of the binding site.

Fluorescence Spectroscopy is a powerful tool for investigating ligand binding to proteins. Proteins containing fluorescent amino acid residues, such as tryptophan, can exhibit changes in their fluorescence emission spectrum upon ligand binding. This can be due to quenching of the fluorescence or a shift in the emission maximum, providing insights into the proximity of the ligand to the fluorophore and changes in the local environment. For example, the binding of various compounds to serum albumins has been effectively studied using this technique to determine binding constants and understand the nature of the interaction.

Circular Dichroism (CD) Spectroscopy is used to assess changes in the secondary structure of a protein upon ligand binding. Alterations in the alpha-helical or beta-sheet content of a receptor can be indicative of ligand-induced conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide high-resolution structural information about both the ligand and the protein in their bound state. Techniques like saturation transfer difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, mapping the binding epitope.

Cellular and in Vitro Biological Evaluation of 2 Amino 8 Bromopurineriboside

Cell Line Selection and Model Systems for Preclinical Research

The initial stages of in vitro evaluation of a compound like 2-Amino-8-bromopurineriboside involve the careful selection of appropriate cell line models. These models serve as fundamental tools to investigate the compound's biological effects in a controlled laboratory setting. The choice of cell lines is critical and is typically guided by the therapeutic area of interest. For instance, in oncology research, a panel of cancer cell lines representing different tumor types and genetic backgrounds would be selected to assess the compound's anti-cancer potential.

Two-Dimensional (2D) Cell Culture Models

Traditional 2D cell culture, where cells are grown as a monolayer on a flat surface, represents the primary and most conventional method for in vitro compound screening. nih.gov This system offers the advantages of being cost-effective, highly reproducible, and amenable to high-throughput screening. In the context of this compound, a panel of human cancer cell lines would typically be cultured in a 2D format to determine its initial cytotoxic or anti-proliferative activity. The selection would likely include representative lines from major cancer types such as breast, lung, colon, and leukemia.

Cell Viability and Proliferation Assays (e.g., WST-8, CCK-8)

A primary objective in the in vitro evaluation of a potential therapeutic compound is to determine its effect on cell viability and proliferation. Assays such as WST-8 (Water Soluble Tetrazolium salt-8) and CCK-8 (Cell Counting Kit-8) are widely used for this purpose. abcam.combosterbio.compatsnap.comabcam.commirrorreview.com These colorimetric assays are based on the reduction of a tetrazolium salt by cellular dehydrogenases in metabolically active (viable) cells to produce a colored formazan (B1609692) product. abcam.combosterbio.com The amount of formazan is directly proportional to the number of living cells. abcam.com

In a typical experiment to evaluate this compound, various cancer cell lines would be seeded in 96-well plates and treated with a range of concentrations of the compound. After a defined incubation period (e.g., 24, 48, or 72 hours), the WST-8 or CCK-8 reagent is added to the wells. The absorbance is then measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. This data is used to generate dose-response curves and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Data from a Hypothetical WST-8 Assay for this compound

| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| MCF-7 (Breast Cancer) | 0 (Control) | 100 ± 5.2 |

| 1 | 85 ± 4.1 | |

| 10 | 52 ± 3.5 | |

| 50 | 21 ± 2.8 | |

| 100 | 8 ± 1.9 | |

| A549 (Lung Cancer) | 0 (Control) | 100 ± 6.1 |

| 1 | 92 ± 5.5 | |

| 10 | 68 ± 4.9 | |

| 50 | 35 ± 3.7 | |

| 100 | 15 ± 2.4 |

This table presents hypothetical data for illustrative purposes.

Functional Cell-Based Assays for Biological Activity

Beyond assessing cell viability, functional cell-based assays are crucial for elucidating the specific biological activities of a compound. fyonibio.com These assays are designed to measure a wide range of cellular processes and can provide insights into the mechanism of action of this compound. fyonibio.com Depending on the initial findings from viability screens, a variety of functional assays could be employed.

For example, if the compound is suspected to induce apoptosis (programmed cell death), assays such as caspase activity assays, Annexin V staining followed by flow cytometry, or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays would be performed. If cell cycle arrest is a potential mechanism, flow cytometric analysis of DNA content using propidium (B1200493) iodide staining would be utilized to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 2: Potential Functional Cell-Based Assays for this compound

| Assay Type | Biological Process Measured | Potential Application |

| Caspase-Glo® 3/7 Assay | Apoptosis | To determine if the compound induces caspase-mediated cell death. |

| Annexin V-FITC/PI Staining | Apoptosis | To differentiate between early apoptotic, late apoptotic, and necrotic cells. |

| Cell Cycle Analysis | Cell Cycle Progression | To investigate if the compound causes arrest at a specific phase of the cell cycle. |

| Wound Healing/Transwell Migration Assay | Cell Migration and Invasion | To assess the compound's potential to inhibit cancer cell metastasis. |

Gene Expression and Proteomic Profiling in Response to Compound Exposure

To gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, global changes in gene expression and protein levels can be analyzed.

Gene expression profiling , typically performed using techniques like microarray or RNA sequencing (RNA-Seq), can identify genes that are up- or downregulated in response to compound treatment. This can reveal the signaling pathways and cellular processes that are perturbed by the compound. For instance, if this compound treatment leads to the upregulation of genes involved in apoptosis and downregulation of genes related to cell proliferation, this would provide strong evidence for its mechanism of action.

Proteomic profiling , on the other hand, focuses on the analysis of the entire set of proteins (the proteome) in a cell or tissue. nih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) approaches can be used to identify and quantify changes in protein expression levels upon compound exposure. nih.govnih.gov This can reveal post-translational modifications and provide a more direct understanding of the functional changes occurring within the cell.

Evaluation of Cellular Uptake and Intracellular Fate

Understanding how a compound enters cells and where it localizes is critical for interpreting its biological activity. Studies on the cellular uptake of this compound would aim to determine the mechanisms by which it crosses the cell membrane. This could involve active transport via specific transporters or passive diffusion.

Preclinical in Vivo Research Strategies for 2 Amino 8 Bromopurineriboside

Selection and Justification of Animal Models for Disease Areas (e.g., oncology, virology)

The initial step in the preclinical in vivo evaluation of 2-Amino-8-bromopurineriboside would involve the careful selection of appropriate animal models. This choice is critically dependent on the proposed therapeutic area, such as oncology or virology.

For Oncology:

The selection of an appropriate animal model is crucial for understanding cancer development and evaluating novel therapeutics. nih.gov Animal models provide a platform to study cancer characteristics in a more comprehensive manner than traditional cell culture methods. nih.gov

Xenograft Models: Human cancer cell lines would be implanted into immunodeficient mice (e.g., nude or SCID mice). This approach allows for the direct assessment of the compound's effect on human tumor growth. The choice of cell line would be dictated by the specific cancer type being targeted.

Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background. These models are invaluable for studying the interplay between the compound, the tumor, and the host immune system.

Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to spontaneously develop tumors that more accurately mimic human disease progression and heterogeneity.

Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are considered to be highly predictive of clinical outcomes as they retain the heterogeneity of the original tumor.

Justification for Model Selection in Oncology: The choice among these models would be justified based on the specific research question. For initial efficacy screening, xenograft models are often employed due to their relative simplicity and speed. To investigate immunomodulatory effects, syngeneic models are essential. For studies requiring a high degree of clinical relevance, GEMMs and PDX models would be the preferred choice.

For Virology:

The selection of animal models in virology is contingent on finding a species that is susceptible to the target virus and recapitulates key aspects of the human disease.

Small Animal Models: Mice, hamsters, and ferrets are commonly used for viral disease modeling due to their small size, short generation times, and the availability of research reagents. For example, ferrets are susceptible to many human respiratory viruses and often reproduce the clinical symptoms. nih.gov Transgenic mice expressing human viral receptors (e.g., hACE2 for SARS-CoV-2) are also widely used when standard mice are not susceptible. nih.gov

Non-Human Primate (NHP) Models: NHPs, such as macaques, are phylogenetically close to humans and are often susceptible to the same viruses, making them a critical translational model for evaluating antiviral therapies.

Justification for Model Selection in Virology: The justification would be based on the model's ability to support viral replication, exhibit relevant clinical signs, and display a pathology similar to that observed in humans. The specific virus being targeted would be the primary determinant of the animal model selected.

Pharmacodynamic Endpoints and Biomarker Discovery

Pharmacodynamic (PD) studies are essential to understand the biochemical and physiological effects of this compound on the body and to establish a dose-response relationship. The identification of relevant biomarkers is a key component of these studies.

In Oncology:

Tumor Growth Inhibition: The primary PD endpoint would be the measurement of tumor volume over time. This can be achieved through regular caliper measurements or advanced imaging techniques.

Biomarkers of Target Engagement: If the molecular target of this compound is known, assays would be developed to measure its engagement in tumor and surrogate tissues. This could involve techniques such as Western blotting, immunohistochemistry (IHC), or ELISA to assess the phosphorylation status or expression levels of the target protein.

Biomarkers of Apoptosis and Cell Proliferation: Tumor biopsies would be analyzed for markers of apoptosis (e.g., cleaved caspase-3) and cell proliferation (e.g., Ki-67) to understand the compound's mechanism of action.

Imaging Biomarkers: Advanced imaging modalities like PET, MRI, and bioluminescence imaging can provide non-invasive, real-time assessment of tumor metabolism, vascularity, and response to treatment. nih.gov

In Virology:

Viral Load Reduction: The primary PD endpoint would be the quantification of viral titers in relevant tissues (e.g., lungs, blood) or fluids (e.g., nasal swabs) at various time points post-infection.

Host Response Biomarkers: The expression levels of cytokines, chemokines, and other inflammatory markers in the blood or infected tissues would be measured to assess the compound's impact on the host immune response.

Clinical and Pathological Scores: In relevant animal models, clinical signs of disease (e.g., weight loss, changes in body temperature) and pathological changes in tissues would be scored to evaluate the compound's efficacy.

The table below summarizes potential pharmacodynamic endpoints and biomarkers for this compound.

| Therapeutic Area | Endpoint/Biomarker Category | Specific Examples |

| Oncology | Tumor Growth | Caliper measurements, In vivo imaging (e.g., bioluminescence) |

| Target Engagement | Western blot for target phosphorylation, Immunohistochemistry | |

| Cell Fate | Cleaved caspase-3 (apoptosis), Ki-67 (proliferation) | |

| Imaging | PET (e.g., FDG uptake), MRI (e.g., tumor vascularity) | |

| Virology | Viral Replication | Viral load (qPCR, plaque assay) in tissues and fluids |

| Host Immune Response | Cytokine/chemokine profiling (ELISA, multiplex assay) | |

| Clinical Outcome | Body weight, survival, clinical scoring | |

| Histopathology | Tissue damage scoring, inflammatory cell infiltration |

Absorption and Disposition Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to its development. In vivo studies are conducted to determine how the compound is handled by a living organism.

Pharmacokinetic (PK) Profiling: Following administration of the compound via different routes (e.g., intravenous, oral), blood samples would be collected at multiple time points to determine key PK parameters such as:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

t1/2: Elimination half-life.

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Tissue Distribution: To understand where the compound distributes in the body, various tissues would be collected at different time points after administration and analyzed for compound concentration. This is particularly important for ensuring adequate exposure at the target site (e.g., tumor tissue).

Excretion Studies: Urine and feces would be collected to identify the major routes of elimination of the compound and its metabolites from the body.

Enzyme Induction and Inhibition Studies (In Vitro and Ex Vivo for DMPK)

In vitro and ex vivo studies are crucial to assess the potential of this compound to cause drug-drug interactions (DDIs) by inducing or inhibiting drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family.

CYP Inhibition Assays: In vitro assays using human liver microsomes or recombinant CYP enzymes would be conducted to determine the inhibitory potential of the compound against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). nih.gov The half-maximal inhibitory concentration (IC50) would be determined for each isoform.

CYP Induction Assays: Freshly isolated human hepatocytes would be treated with this compound to evaluate its potential to induce the expression of CYP enzymes. Changes in mRNA levels and enzyme activity would be measured.

Ex Vivo Analysis: For in vivo studies, liver samples from treated animals could be collected to assess changes in CYP enzyme activity or expression, providing a link between in vitro findings and the in vivo situation.

The following table outlines the key parameters assessed in enzyme induction and inhibition studies.

| Study Type | System Used | Key Parameters Measured | Purpose |

| Enzyme Inhibition | Human Liver Microsomes, Recombinant CYP Enzymes | IC50, Ki (inhibition constant) | To assess the potential for inhibiting the metabolism of co-administered drugs. |

| Enzyme Induction | Cultured Human Hepatocytes | EC50 (half-maximal effective concentration), Fold-induction of mRNA and activity | To assess the potential for increasing the metabolism of co-administered drugs. |

Pharmacokinetic Modeling and Prediction

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the time course of drug absorption, distribution, metabolism, and excretion.

Compartmental Modeling: PK data from in vivo studies would be fitted to compartmental models (e.g., one-, two-, or three-compartment models) to derive key pharmacokinetic parameters.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex and incorporate physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific in vitro data (e.g., plasma protein binding, metabolism rates) to predict the drug's disposition in different tissues and populations. nih.govmdpi.com PBPK modeling can be used to:

Simulate drug concentrations in tissues that are difficult to sample.

Predict human pharmacokinetics based on preclinical data.

Simulate the impact of DDIs.

Efficacy Assessment in Relevant Disease Models

The ultimate goal of preclinical in vivo research is to demonstrate the efficacy of this compound in a disease model that is relevant to its intended clinical use.

In Oncology:

Tumor Growth Delay/Regression: In tumor-bearing animal models, the compound would be administered according to a defined schedule, and tumor growth would be monitored. Efficacy would be determined by comparing the tumor growth in treated animals to that in a vehicle-treated control group. Endpoints would include tumor growth inhibition, tumor regression, and survival.

In Virology:

Reduction in Morbidity and Mortality: In animal models of viral infection, the efficacy of the compound would be assessed by its ability to reduce clinical signs of illness, prevent weight loss, and improve survival rates compared to a placebo-treated group.

Reduction in Viral Titer: A key measure of antiviral efficacy is the reduction in viral load in target organs (e.g., lungs for a respiratory virus) or in the circulation.

The table below provides examples of efficacy endpoints for oncology and virology studies.

| Therapeutic Area | Animal Model | Primary Efficacy Endpoints |

| Oncology | Xenograft Mouse Model | Tumor growth inhibition, tumor volume reduction |

| Syngeneic Mouse Model | Tumor growth delay, increased survival | |

| PDX Mouse Model | Tumor regression, response rate | |

| Virology | Influenza-infected Mouse Model | Reduced mortality, decreased lung viral titers, improved lung pathology |

| HCV-infected Humanized Mouse Model | Reduction in serum viral RNA levels |

Research Applications and Broader Scientific Impact

2-Amino-8-bromopurineriboside as a Research Tool in Nucleoside Biology

The primary utility of this compound in a research context is as a versatile synthetic intermediate and a molecular probe for studying enzyme function. The bromine atom at the C8 position makes the compound a key precursor for creating a diverse library of other purine (B94841) derivatives. This strategic placement of a halogen allows for further chemical modifications, enabling the synthesis of various nucleoside analogues that can be used to explore biological processes.

Brominated nucleosides are valuable substrates in substitution reactions. For instance, studies on related 6-bromopurine nucleosides have shown that they can undergo facile substitution reactions with various nucleophiles, including amines, alcohols, and thiols, to create C6-modified derivatives. nih.gov This principle also applies to 8-bromo-purine nucleosides, making them foundational building blocks for generating novel compounds for biological screening and evaluation. nih.gov The synthesis of carbocyclic analogues of 2-amino-6-substituted-purines, for example, often starts from halogenated purine precursors. nih.gov This work expands the arsenal of chemical strategies available for creating potential biochemical tools or new therapeutics. nih.gov

Furthermore, purine nucleosides are instrumental in studying the kinetics and mechanisms of enzymes involved in nucleoside metabolism. rsc.org Researchers use analogues to understand how enzymes recognize their substrates and catalyze reactions. For example, detailed NMR studies on the binding of purine riboside to adenosine (B11128) deaminase have revealed changes in the chemical structure of the ligand upon binding to the enzyme's active site, providing insights into the catalytic mechanism. nih.gov Although not the exact 8-bromo derivative, this type of study exemplifies how modified nucleosides are employed to probe enzyme-substrate interactions.

Key Applications as a Research Tool:

| Application | Description |

|---|---|

| Synthetic Precursor | The bromine at the C8 position serves as a reactive handle for further chemical modifications, allowing the synthesis of a wide range of purine nucleoside analogs. |

| Enzyme Kinetics Studies | Used as a substrate or inhibitor analog to study the mechanism, specificity, and kinetics of enzymes involved in purine metabolism, such as phosphorylases and deaminases. rsc.orgnih.gov |

| Molecular Probe | Serves as a tool to investigate the structural and functional aspects of nucleic acids and protein-nucleic acid interactions. |

Contributions to Understanding Purine Metabolism and Signaling

Purine metabolism encompasses the complex pathways for the synthesis, breakdown, and salvage of purines, which are essential for cellular energy, signaling, and the formation of DNA and RNA. wikipedia.org Studying how this intricate network is regulated and the consequences of its dysregulation is crucial for understanding numerous diseases. wikipedia.orgnih.govmdpi.com Purine analogs like this compound are pivotal in dissecting these pathways.

A significant contribution comes from studying compounds structurally related to this compound, particularly 8-aminopurines. Research into 8-aminoguanine and its precursors has revealed that they can act as inhibitors of purine nucleoside phosphorylase (PNPase). researchgate.net PNPase is a key enzyme in the purine salvage pathway that breaks down inosine and guanosine (B1672433). researchgate.net By inhibiting this enzyme, 8-aminopurines alter the balance of the purine metabolome, increasing the levels of substrates like inosine and guanosine while decreasing products like hypoxanthine and guanine (B1146940). researchgate.net This "rebalancing" of purine levels can have significant downstream effects on cellular signaling and function. researchgate.net

Disorders in purine metabolism can lead to severe neurological and immunological conditions. nih.govmdpi.com For instance, deficiency in the enzyme adenosine deaminase (ADA) leads to severe immunodeficiency, while loss of hypoxanthine-guanine phosphoribosyltransferase (HPRT) causes Lesch-Nyhan syndrome. wikipedia.orgnih.gov By using purine analogs to selectively inhibit or interact with specific enzymes in the pathway, researchers can model the biochemical consequences of these genetic disorders and investigate the underlying disease mechanisms. nih.gov These studies help to elucidate the roles of specific metabolites and enzymes in maintaining cellular homeostasis and contribute to identifying potential therapeutic targets.

Development of New Therapeutic Paradigms based on Purine Analogs

The chemical modification of natural purine nucleosides has been a cornerstone of drug development for decades, leading to important antiviral and anticancer agents. nih.govmdpi.com this compound belongs to the class of purine analogs that continue to be explored for new therapeutic applications, moving beyond traditional cytotoxicity to more targeted mechanisms of action.

Recent discoveries have highlighted 8-substituted purines as a promising new direction for therapeutics, particularly in cardiovascular and renal diseases. researchgate.net For example, 8-aminoguanine has been shown to induce diuresis, natriuresis (sodium excretion), and glucosuria (glucose excretion) by inhibiting PNPase. researchgate.net This mechanism represents a novel approach to managing conditions like hypertension and the metabolic syndrome. researchgate.net The development of such compounds showcases a paradigm shift towards rebalancing metabolic pathways rather than simply blocking a single receptor or enzyme with maximal force.

Furthermore, the versatility of the purine scaffold allows for the creation of compounds with a wide range of biological activities. Carbocyclic analogues of 2-amino-purine derivatives have demonstrated significant antiviral activity, for instance against herpes simplex virus (HSV-1) and vaccinia virus. nih.gov The rationale for developing many of these analogs is to create molecules that are resistant to metabolic breakdown, for example, by enzymes like adenosine deaminase, thereby prolonging their therapeutic effect. nih.gov The synthesis of this compound and its subsequent conversion into other analogs is a key step in the discovery process for new agents targeting viral infections, cancer, and metabolic diseases. nih.govnih.gov

Examples of Therapeutic Areas for Purine Analogs:

| Therapeutic Area | Mechanism/Application |

|---|---|

| Antiviral | Inhibition of viral replication; some analogs are designed to be resistant to metabolic enzymes. nih.gov |

| Anticancer | Interference with DNA synthesis and purine metabolism in rapidly dividing cancer cells. nih.gov |

| Cardiovascular/Renal | Modulation of purine metabolism to affect renal function, blood pressure, and metabolic parameters. researchgate.net |

| Immunosuppression | Inhibition of purine synthesis to prevent organ transplant rejection. wikipedia.org |

Integration with High-Throughput Screening and Lead Optimization Programs

The discovery and development of a new drug is a multi-stage process that begins with identifying promising "hits" and optimizing them into viable "lead" compounds. biobide.comcriver.com this compound and its derivatives are well-suited for integration into modern drug discovery workflows, which rely heavily on high-throughput screening (HTS) and systematic lead optimization. biobide.comdanaher.com

In the initial phase, large libraries of compounds are tested against a specific biological target in an HTS campaign to identify initial hits. biobide.com A purine analog derived from this compound might emerge as such a hit. This initial compound, however, is rarely ready for clinical use and must undergo lead optimization. biobide.com This crucial phase focuses on refining the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity. danaher.comyoutube.com